molecular formula C4H4Cl2N4 B1330548 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine CAS No. 27282-80-0

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

Cat. No. B1330548
Key on ui cas rn: 27282-80-0
M. Wt: 179 g/mol
InChI Key: QRTBWWIIFMMESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08008483B2

Procedure details

A mixture of cyanuric chloride (184 mg, 1.00 mmol, 1.00 equiv) in CH3CN/H2O (1/1, 33 ml) was cooled to 0° C. Methylamine (40 w % in H2O) (0.252 ml, 3.25 mmol, 1.00 equiv) was added. The reaction mixture was adjusted to a pH of about 9-10 using 1 N NaOH. After being stirred at 0° for 10 min, the reaction was complete. The resulting suspension was used in the next step without workup or purification.
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0.252 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[CH3:10][NH2:11].[OH-].[Na+]>CC#N.O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:11][CH3:10])[N:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
184 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
33 mL
Type
solvent
Smiles
CC#N.O
Step Two
Name
Quantity
0.252 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred at 0° for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was used in the next step without workup or purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.